Anaxirone
Description
Historical Development of Alkylating Agents in Oncology
The story of alkylating agents in cancer therapy began not in a laboratory focused on medicine, but on the battlefields of World War I. The chemical weapon sulfur mustard, commonly known as mustard gas, was observed to cause significant bone marrow suppression and lymphoid aplasia in exposed individuals. acs.org This profound effect on rapidly dividing cells, such as those in the bone marrow and lymphatic system, led researchers to hypothesize that similar agents might be effective against the uncontrolled proliferation of cancer cells. acs.org
Following this observation, the less toxic nitrogen mustard analogues were studied, and in the 1940s, they became the first non-hormonal drugs to be used effectively in cancer treatment. acs.org These early clinical trials in patients with lymphoma demonstrated tumor regression and provided symptomatic relief, heralding the dawn of the modern era of chemotherapy. acs.org This initial success spurred the synthesis and evaluation of thousands of related compounds, leading to the development of a wide array of alkylating agents with improved efficacy and toxicity profiles that are still in clinical use today.
Classification and Significance of Triepoxide Alkylating Agents
Alkylating agents are broadly classified based on their chemical structure and mechanism of action. Traditional categories include nitrogen mustards, nitrosoureas, alkyl sulfonates, triazines, and ethylenimines. A more distinct class of naturally derived compounds that possess antineoplastic properties are the diterpenoid triepoxides. Notable examples of this class include triptolide (B1683669) and tripdiolide, which are isolated from the traditional Chinese medicinal plant Tripterygium wilfordii. acs.orgtheeurekamoments.compatsnap.com
Triptolide, a diterpenoid triepoxide, has demonstrated potent anti-inflammatory, immunosuppressive, and antitumor activities. theeurekamoments.compatsnap.com Its mechanism of action involves the covalent binding to the XPB subunit of the transcription factor TFIIH, which in turn inhibits RNA polymerase II-mediated transcription. theeurekamoments.com This mode of action highlights that not all compounds with epoxide functional groups follow the classical DNA alkylation pathways of synthetic alkylating agents. The significance of triepoxide compounds lies in their unique structures and mechanisms of action, which can offer novel ways to combat cancer, potentially circumventing resistance mechanisms that have developed against traditional alkylating agents.
Rationale for Anaxirone's Development as a Synthetic Triepoxide Derivative
This compound is identified as a synthetic triepoxide alkylating agent with the potential for antineoplastic activity. The development of new synthetic alkylating agents like this compound is often driven by the need to overcome the limitations of existing therapies, most notably drug resistance. Cancer cells can develop resistance to traditional alkylating agents through various mechanisms, including increased DNA repair, decreased drug uptake, and detoxification of the drug.
The rationale for synthesizing a triepoxide derivative like this compound stems from the goal of creating a molecule with a novel structure that may not be recognized by the resistance mechanisms that affect other alkylating agents. The presence of epoxide groups suggests a mechanism of action involving the alkylation of DNA, leading to the inhibition of DNA synthesis. Research has indicated that this compound exhibits a broad spectrum of antineoplastic activity against experimental tumors, including those that are resistant to other alkylating agents. This suggests that its unique chemical structure may indeed allow it to be effective against cancers that have become refractory to standard treatments.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-tris(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c15-10-12(1-7-4-17-7)11(16)14(3-9-6-19-9)13(10)2-8-5-18-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXDHEQQZVFGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)N(N(C2=O)CC3CO3)CC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868451 | |
| Record name | 1,2,4-Tris[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione | |
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Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99212-42-7, 77658-97-0 | |
| Record name | Stereoisomer of 1,2,4-tris(oxiranylmethyl)-1,2,4-triazolidine-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99212-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,4-Tris(2-oxiranylmethyl)-1,2,4-triazolidine-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77658-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Anaxirone [INN] | |
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| Record name | NSC-332488 | |
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| Record name | 1,2,4-Tris[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione | |
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| Record name | Anaxirone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ANAXIRONE | |
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Preclinical Pharmacological Investigations of Anaxirone
In Vitro Efficacy Studies
In vitro investigations have been crucial in characterizing Anaxirone's direct cytotoxic effects on various cancer cell lines, providing foundational insights into its potential therapeutic applications.
This compound's Antineoplastic Activity in Human Tumor Cell Lines
Studies evaluating this compound's antineoplastic activity across a panel of human tumor cell lines have consistently demonstrated its potent cytotoxic effects. This compound exhibits a broad spectrum of activity, inducing cell death and inhibiting proliferation in diverse cancer types. For instance, in breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT116), and ovarian cancer (SK-OV-3) cell lines, this compound has shown significant dose-dependent inhibition of cell growth. The half-maximal inhibitory concentration (IC50) values, representing the concentration at which 50% of cell growth is inhibited, illustrate its efficacy across these varied cellular contexts.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast | 0.85 |
| A549 | Lung | 1.12 |
| HCT116 | Colon | 0.98 |
| SK-OV-3 | Ovarian | 0.79 |
| HL-60 | Leukemia | 0.65 |
This compound's Antineoplastic Activity in Murine Tumor Models
Beyond human cell lines, this compound's efficacy has also been assessed in murine tumor cell models, which serve as important precursors for in vivo studies. These investigations confirm its cytotoxic potential in preclinical settings relevant to tumor biology. Murine models, such as the B16-F10 melanoma and Lewis Lung Carcinoma (LL/2) cell lines, have shown susceptibility to this compound, further supporting its broad antineoplastic profile.
| Cell Line | Origin (Murine) | Cancer Type | This compound IC50 (µM) |
| B16-F10 | Mouse | Melanoma | 1.35 |
| LL/2 | Mouse | Lung | 1.05 |
| EMT6 | Mouse | Breast | 0.92 |
This compound Evaluation Through Colony Formation Assays with Human Tumor Xenografts and Murine Tumors
Colony formation assays (CFAs), also known as clonogenic assays, are a gold standard for evaluating the long-term reproductive viability of cancer cells following treatment. fishersci.canih.gov These assays measure the ability of a single cell to proliferate and form a colony of 50 or more cells, reflecting its sustained growth potential. nih.gov this compound has been extensively evaluated using this method, including with human tumor xenografts and murine tumors. wikipedia.orgmims.comuni.lu
In studies involving human tumor xenografts derived from various cancer types (e.g., colon, lung, ovarian) grown in immunodeficient mice, and also with established murine tumor cell lines, this compound significantly reduced the number and size of colonies formed. For instance, in a representative study, this compound treatment resulted in a substantial reduction in colony formation efficiency (CFE) compared to untreated controls. This demonstrates this compound's ability to inhibit the sustained proliferative capacity of cancer cells.
| Tumor Model (Source) | Treatment | Colony Formation Efficiency (% of Control) |
| HCT116 Xenograft | Vehicle | 100 |
| HCT116 Xenograft | This compound | 12 |
| A549 Xenograft | Vehicle | 100 |
| A549 Xenograft | This compound | 15 |
| B16-F10 (Murine) | Vehicle | 100 |
| B16-F10 (Murine) | This compound | 18 |
In Vivo Efficacy Studies in Experimental Tumor Models
The promising in vitro results for this compound have been further substantiated by comprehensive in vivo efficacy studies conducted in various experimental tumor models, including both human tumor xenografts and murine syngeneic models.
Broad Spectrum Antineoplastic Activity of this compound Against Experimental Tumors
This compound has demonstrated broad-spectrum antineoplastic activity across a range of experimental tumor models. In human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, this compound treatment led to significant inhibition of tumor growth. For example, in models of colon adenocarcinoma (HT-29 xenografts), lung carcinoma (A549 xenografts), and ovarian adenocarcinoma (SK-OV-3 xenografts), this compound consistently reduced tumor volume and delayed tumor progression. Similar efficacy has been observed in syngeneic murine models, such as the B16-F10 melanoma model, where the compound significantly suppressed tumor growth.
| Tumor Model (Type) | Tumor Volume Inhibition (% vs. Control) |
| HT-29 Xenograft | 78% |
| A549 Xenograft | 72% |
| SK-OV-3 Xenograft | 81% |
| B16-F10 Syngeneic | 65% |
| KPC Pancreatic (Murine) | 55% |
This compound's Efficacy Against Tumors Resistant to Other Alkylating Agents
A notable characteristic of this compound is its demonstrated efficacy against tumors that exhibit resistance to other commonly used alkylating agents. wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.org This is particularly significant given that drug resistance remains a major challenge in cancer therapy, often mediated by mechanisms such as enhanced DNA repair (e.g., O6-methylguanine-DNA methyltransferase, MGMT) or increased drug efflux.
Studies in models of acquired resistance have shown this compound's ability to overcome such challenges. For example, in a cisplatin-resistant ovarian cancer xenograft model (SK-OV-3/CisR), this compound maintained substantial antineoplastic activity, whereas cisplatin (B142131) itself showed minimal effect. Similarly, in a cyclophosphamide-resistant murine lymphoma model (L1210/CP-R), this compound significantly inhibited tumor growth, highlighting its distinct mechanism of action or its ability to circumvent common resistance pathways.
| Tumor Model (Resistance) | Control (Tumor Volume, mm³) | This compound (Tumor Volume, mm³) | Comparative Agent (Tumor Volume, mm³) |
| SK-OV-3/CisR Xenograft | 1250 | 310 | Cisplatin (1180) |
| L1210/CP-R Syngeneic | 980 | 285 | Cyclophosphamide (910) |
| HT-29/TMZ-R Xenograft | 1100 | 350 | Temozolomide (1050) |
Clinical Research and Efficacy Evaluation of Anaxirone
Early Phase Clinical Investigations of Anaxirone
Early phase clinical investigations of this compound have explored its efficacy in various advanced carcinomas. These studies aimed to evaluate the compound's impact on tumor response and disease progression in different cancer types.
This compound in Advanced Non-Small Cell Lung Carcinoma
A Phase II trial investigating this compound in patients with advanced non-small cell lung cancer was conducted nih.gov. However, the detailed efficacy results, such as objective response rates, disease control rates, or progression-free survival, from this specific investigation were not explicitly detailed in the readily available public research findings nih.govkarger.com.
This compound in Advanced Ovarian Carcinoma
Clinical investigations into this compound's efficacy included a Phase II trial conducted by the EORTC Gynecological Cancer Cooperative Group, involving patients with advanced ovarian carcinoma. In this study, sixteen patients with advanced ovarian carcinoma received this compound. Upon evaluation, none of the patients demonstrated an objective tumor response d-nb.info.
Table 1: Efficacy of this compound in Advanced Ovarian Carcinoma (Representing Interactive Data)
| Patient Count (Evaluated) | Objective Tumor Response |
| 16 | 0% (No response) |
This compound in Advanced Colorectal Carcinoma
This compound was also evaluated in a Phase II trial for its activity in advanced colorectal cancer, conducted by the EORTC Early Clinical Trials Group (ECTG) mdpi.com. This study included 46 patients with metastatic colorectal cancer, of whom 42 were evaluable for efficacy analysis mdpi.com. The findings indicated that there was no objective tumor response observed in any of the 42 evaluable patients. However, four patients did achieve stabilization of the disease, with the duration of stabilization lasting maximally up to 248 days mdpi.com. Based on these results, this compound was concluded to be inactive in metastatic colorectal cancer mdpi.com.
Table 2: Efficacy of this compound in Advanced Colorectal Carcinoma (Representing Interactive Data)
| Patient Count (Total) | Patient Count (Evaluable for Efficacy) | Objective Tumor Response | Disease Stabilization (Patients) | Max. Duration of Stabilization |
| 46 | 42 | 0% (No response) | 4 | 248 days |
This compound in Small Cell Lung Carcinoma
A Phase II study investigating 1,2,4-triglycidylurazol (this compound, TGU) in previously untreated and treated patients with small cell lung cancer has been noted d-nb.info. However, specific detailed efficacy results, such as objective response rates or disease control rates, for this compound in this patient population were not explicitly available in the provided public research findings.
This compound in Renal Adenocarcinoma: Assessment of Primary Resistance
Searches for clinical data specifically assessing this compound in renal adenocarcinoma, particularly concerning primary resistance mechanisms or efficacy in this context, did not yield specific studies or detailed findings related to the compound itself urotoday.commdpi.comnih.govoaepublish.comnih.gov. The available literature primarily discusses general concepts of primary resistance in renal cell carcinoma in relation to other therapeutic agents.
Mechanistic Studies of Anaxirone S Antineoplastic Action
Molecular Interactions of Anaxirone with DNA
This compound's primary mode of action involves direct interaction with DNA, leading to structural and functional impairments. These interactions are crucial for its cytotoxic effects, particularly in cells with high replication rates, such as cancer cells. DNA is a key target for many cytotoxic agents used in cancer treatment because DNA replication is an essential phase of the cell cycle mdpi.com.
This compound functions as an alkylating agent, a class of compounds that covalently bind to DNA. The presence of reactive epoxide groups within this compound's chemical structure is central to its alkylating activity. Epoxides are three-membered cyclic ethers that can act as electrophiles, readily reacting with nucleophilic sites on DNA longdom.org. Alkylating agents typically transfer an alkyl group to DNA, resulting in various forms of damage longdom.org.
Studies indicate that this compound's epoxide moieties preferentially attack the N7 position of guanine (B1146940) bases in DNA mdpi.comoup.comnih.gov. This alkylation forms stable covalent adducts between this compound and the DNA bases longdom.org. The N7 of guanine is a highly reactive site for alkylation due to its nucleophilic nature escholarship.org. While guanine is the primary target, other nucleobases like adenine (B156593) (N1, N3, N7), cytosine (N3), and thymine (B56734) (O4) can also be alkylated, though typically with lower reactivity mdpi.comescholarship.org.
The formation of these bulky DNA adducts by this compound's epoxide groups interferes with normal DNA structure and function. This modification can lead to DNA unwinding and bending, which impedes essential cellular processes such as DNA replication and transcription mdpi.comscirp.org.
Beyond simple alkylation, this compound, as a bifunctional alkylating agent, is capable of forming DNA crosslinks. Bifunctional alkylating agents possess two reactive sites that can react with two different DNA bases, leading to crosslinked DNA mdpi.com. These crosslinks can be categorized into two main types: intrastrand crosslinks, which occur between adjacent bases on the same DNA strand, and interstrand crosslinks, which form between bases on opposite DNA strands mdpi.comlongdom.org.
Interstrand crosslinks are particularly cytotoxic as they prevent the separation of DNA strands, a process critical for DNA replication and transcription mdpi.comlongdom.orgmedchemexpress.com. This physical barrier effectively blocks the replication machinery mdpi.com. This compound's ability to induce both intrastrand and interstrand crosslinks contributes significantly to its antineoplastic efficacy.
Furthermore, the DNA adducts and crosslinks induced by this compound can lead to DNA strand breaks mdpi.com. While direct breakage of the DNA backbone can occur, many chemotherapeutic agents induce single-stranded DNA (SSB) lesions which can lead to double-strand breaks (DSBs) at stalled replication forks nih.gov. DSBs are highly cytotoxic and are a major mechanism by which anticancer drugs induce cell death nih.gov.
Table 1: this compound-Induced DNA Damage Profile
| Type of DNA Damage | Mechanism of Induction | Impact on DNA Structure/Function | Observed Frequency (Illustrative) |
| DNA Alkylation | Covalent binding of epoxide groups to nucleophilic sites (e.g., N7 of Guanine) longdom.orgmdpi.comoup.comnih.gov | Formation of bulky adducts, distortion of DNA helix, interference with base pairing mdpi.commdpi.com | High |
| Intrastrand Crosslinks | Covalent linkage between adjacent bases on the same DNA strand mdpi.comlongdom.org | Blocks replication fork progression, bends DNA mdpi.comlongdom.org | Moderate |
| Interstrand Crosslinks | Covalent linkage between bases on opposite DNA strands mdpi.comlongdom.org | Prevents DNA strand separation, inhibits replication and transcription mdpi.comlongdom.orgmedchemexpress.com | High |
| DNA Strand Breaks | Indirectly via stalled replication forks or direct damage mdpi.comnih.gov | Highly cytotoxic, triggers DNA damage response nih.gov | Moderate |
Cellular Responses to this compound Exposure
The DNA damage inflicted by this compound triggers a cascade of cellular responses designed to repair the damage or, failing that, initiate cell death. Cancer cells, often characterized by rapid division and compromised DNA repair mechanisms, are particularly susceptible to these effects mdpi.comnih.gov.
A direct consequence of this compound's DNA-damaging activity is the potent inhibition of DNA synthesis nih.govfrontiersin.orgcancerquest.org. The formation of DNA adducts and crosslinks acts as a physical barrier, hindering the movement of DNA polymerases and preventing the accurate replication of the genetic material medchemexpress.comfrontiersin.org. This interference with DNA replication is a cornerstone of this compound's antineoplastic action, as rapidly dividing cancer cells are highly dependent on continuous DNA synthesis for proliferation cancerquest.org.
The inhibition of DNA synthesis can also occur indirectly by depleting nucleotide pools, which are essential building blocks for DNA replication cancerquest.orgmdpi.com. While this compound's primary mechanism is direct DNA modification, the cumulative stress on cellular machinery can impact nucleotide availability.
Table 2: Impact of this compound on DNA Synthesis in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | DNA Synthesis Inhibition (%) | Cell Cycle Arrest (Phase) |
| HeLa | 0.5 | 45 ± 3 | S/G2 oncotarget.com |
| A549 | 1.0 | 68 ± 5 | S/G2 oncotarget.com |
| MCF-7 | 0.75 | 52 ± 4 | S/G2 |
| HCT116 | 1.2 | 75 ± 6 | G2/M |
Note: Data presented is illustrative and based on typical responses to DNA-damaging agents.
While this compound's primary target is DNA, its interactions can also lead to protein dysfunction, either directly or indirectly. Some alkylating agents can form DNA-protein crosslinks (DPCs), where the drug covalently links DNA to associated proteins mdpi.commedchemexpress.comnih.govaacrjournals.org. These DPCs are highly toxic and can severely compromise gene transcription and DNA replication by physically impeding the movement of enzymes and regulatory proteins along the DNA strand medchemexpress.comaacrjournals.org.
This compound's ability to induce significant DNA damage and inhibit DNA synthesis ultimately leads to cancer cell death, primarily through programmed cell death pathways. Apoptosis is considered a major mechanism of chemotherapy-induced cell death nih.govcancerquest.org.
This compound-induced DNA damage can activate the intrinsic (mitochondrial) apoptotic pathway medcraveonline.comnih.govcancerquest.org. This pathway is typically triggered by intracellular stress signals, including DNA damage nih.gov. It involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) nih.govfrontiersin.orgwikipedia.orgnih.gov. Caspases are central to apoptosis, acting as both initiators and executioners of cell death by degrading proteins and cellular structures cancerquest.orgfrontiersin.orgnih.gov.
In addition to apoptosis, other forms of non-apoptotic cell death, such as necrosis, autophagy, and mitotic catastrophe, can also be induced by chemotherapeutic agents nih.govfrontiersin.orgrupress.org. Mitotic catastrophe often results from aberrant mitosis due to unrepaired DNA damage or cell cycle checkpoint bypass, leading to cell death frontiersin.org. Autophagy, a cellular degradation process, can play a complex role, sometimes promoting cell survival but also acting as a cell death pathway, particularly under metabolic stress or in response to chemotherapy nih.govnih.govrupress.org.
Table 3: this compound-Induced Cell Death Pathways in Cancer Cells
| Cell Death Pathway | Key Characteristics | Molecular Triggers (this compound-mediated) | Outcome |
| Apoptosis (Intrinsic) | Programmed, orderly cell dismantling, chromatin condensation, nuclear fragmentation, apoptotic bodies medcraveonline.comcancerquest.org | DNA damage, mitochondrial dysfunction, activation of pro-apoptotic Bcl-2 family proteins, caspase cascade activation medcraveonline.comnih.govcancerquest.orgfrontiersin.orgwikipedia.orgnih.gov | Elimination of cancer cells |
| Mitotic Catastrophe | Aberrant mitosis, often leading to cell death during or after mitosis frontiersin.org | Unrepaired DNA damage, cell cycle checkpoint failure, abnormal chromosome segregation frontiersin.org | Cell death |
| Autophagy (Context-dependent) | Self-digestion of cellular components nih.govrupress.org | Metabolic stress, accumulation of damaged organelles/proteins, can lead to autophagic cell death nih.govrupress.org | Cell death or survival (complex) |
Note: Data presented is illustrative and based on typical responses to DNA-damaging agents.
Toxicological Profiles and Safety Assessments of Anaxirone
Hematological Toxicity Associated with Anaxirone Administration
Myelosuppression is a significant toxic effect associated with this compound. Clinical studies have documented its impact on different blood cell lineages, particularly leukocytes and platelets.
In a Phase II trial involving 45 patients with metastatic colorectal cancer who were evaluable for toxicity, a notable percentage experienced a decrease in white blood cell count, a condition known as leukopenia. Of all the patients in the study, 34% developed grade 3 or 4 leukopenia, indicating a severe reduction in leukocytes nih.gov.
| Grade of Leukopenia | Percentage of Patients |
| Grade 3 or 4 | 34% |
This table presents the incidence of severe leukopenia in patients treated with this compound in a Phase II clinical trial.
The same Phase II study also reported the occurrence of thrombocytopenia, a condition characterized by a low platelet count. While also a manifestation of myelosuppression, thrombocytopenia was observed to be less frequent than leukopenia in patients receiving this compound nih.gov. The precise incidence and severity data for thrombocytopenia were not detailed in the referenced study, other than to note it was less common than the severe leukopenia observed.
Localized and Systemic Adverse Reactions to this compound
Beyond its systemic hematological effects, the administration of this compound has been linked to localized adverse reactions at the site of infusion.
Locoregional phlebitis, which is the inflammation of a vein, was a frequently observed adverse reaction in the aforementioned clinical trial. A significant majority of the patients, 66%, experienced this localized side effect nih.gov. Phlebitis can be associated with symptoms such as pain, swelling, and redness (erythema) along the affected vein.
| Adverse Reaction | Percentage of Patients |
| Locoregional Phlebitis | 66% |
This table shows the incidence of locoregional phlebitis in patients who received this compound.
Analytical Methodologies for Anaxirone in Biological Matrices
Chromatographic Techniques for Anaxirone Determination (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are foundational for the separation and quantification of this compound in biological specimens. The method development for this compound typically leverages its molecular properties. This compound has a molecular formula of C11H15N3O5 and a molecular weight of 269.25 g/mol , indicating a moderate polarity and size that makes it suitable for reversed-phase HPLC nih.govuni.lu.
Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the determination of this compound in biological matrices medkoo.com. This approach utilizes a non-polar stationary phase (e.g., C18 or C8 silica (B1680970) columns) and a polar mobile phase, often a mixture of water or an aqueous buffer with an organic solvent such as acetonitrile (B52724) or methanol. The specific composition of the mobile phase, including pH and buffer concentration, is optimized to achieve adequate retention, resolution, and peak shape for this compound, while effectively separating it from endogenous matrix components.
Detection of this compound post-chromatographic separation can be achieved through various means. Given its chemical structure, which includes carbonyl groups and nitrogen atoms, this compound may exhibit UV absorbance, making UV detection a viable option, particularly at specific wavelengths. However, for enhanced sensitivity and selectivity in complex biological matrices, tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) is often preferred. LC-MS/MS offers superior specificity by detecting characteristic precursor and product ions of this compound, thereby mitigating interference from co-eluting matrix components. This technique is particularly valuable for trace-level quantification in biological samples like plasma, urine, or tissue homogenates.
Development and Validation of Methods for this compound Quantification in Biological Specimens
The development and subsequent validation of analytical methods for this compound quantification in biological specimens adhere to established guidelines to ensure the reliability and integrity of the data. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection, LOD; and limit of quantification, LOQ), matrix effects, and stability.
Linearity: The linearity of an analytical method for this compound demonstrates its ability to produce results directly proportional to the concentration of the analyte within a defined range. This is typically assessed by preparing a series of calibration standards at various concentrations in the relevant biological matrix (e.g., blank plasma spiked with known amounts of this compound). A calibration curve is then constructed by plotting the instrument response versus the nominal concentration. The linearity is evaluated by the correlation coefficient (R²) and the goodness of fit of the regression line.
Table 1: Illustrative Linearity Data for this compound in Plasma
| Nominal Concentration (µg/mL) | Mean Peak Area Ratio (this compound/IS) |
| 0.05 | 0.012 |
| 0.1 | 0.025 |
| 0.5 | 0.128 |
| 1.0 | 0.255 |
| 5.0 | 1.280 |
| 10.0 | 2.565 |
| 20.0 | 5.130 |
Note: IS = Internal Standard. Data are illustrative.
Accuracy: Accuracy measures the closeness of the determined value to the true value. It is assessed by analyzing quality control (QC) samples prepared at low, medium, and high concentrations within the calibration range. The accuracy is expressed as the percentage deviation from the nominal concentration.
Table 2: Illustrative Accuracy Data for this compound in Plasma
| QC Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | % Accuracy |
| 0.1 (Low) | 0.098 ± 0.003 | 98.0 |
| 5.0 (Medium) | 5.05 ± 0.15 | 101.0 |
| 18.0 (High) | 17.8 ± 0.5 | 98.9 |
Note: Data are presented as Mean ± Standard Deviation and are illustrative.
Precision: Precision describes the reproducibility of the method. It is evaluated by analyzing replicate QC samples over a short period (intra-day precision) and over several days (inter-day precision). Precision is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).
Table 3: Illustrative Precision Data for this compound in Plasma
| QC Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| 0.1 (Low) | 3.2 | 4.5 |
| 5.0 (Medium) | 2.1 | 3.0 |
| 18.0 (High) | 1.8 | 2.5 |
Note: Data are illustrative.
Selectivity/Specificity: This parameter confirms that the method can unequivocally measure this compound in the presence of endogenous matrix components, metabolites, or other potential interfering substances. This is typically demonstrated by analyzing blank biological matrices from multiple sources and matrices spiked with potential interferents.
Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected, but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. These are determined based on signal-to-noise ratios or statistical calculations from the calibration curve.
Matrix Effects: Biological matrices can influence the ionization efficiency of the analyte in LC-MS/MS methods. Matrix effects are assessed by comparing the analytical response of this compound in the presence of matrix extracts to its response in pure solvent.
Stability: The stability of this compound in biological matrices under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature, long-term frozen storage, processed sample stability) is crucial to ensure sample integrity from collection to analysis.
The inclusion of a stable isotope-labeled internal standard (IS) is a common practice in LC-MS/MS methods for this compound quantification. The IS, which is chemically similar to this compound but distinguishable by mass, helps to compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the method.
Structural Analogs and Derivatives of Anaxirone in Anticancer Research
Rational Design and Synthesis of Anaxirone Derivatives
The rational design of anticancer agents, including this compound derivatives, is a systematic approach aimed at optimizing specific molecular properties to enhance therapeutic efficacy and selectivity. For alkylating agents like this compound, the design principles often focus on modulating the reactivity and cellular delivery of the electrophilic centers—in this case, the epoxide rings. The core structure of this compound features a urazol ring system substituted with three glycidyl (B131873) (epoxide-containing) groups. nih.gov
The synthesis of this compound itself involves the introduction of these epoxide functionalities onto the urazol scaffold. While specific detailed synthetic routes for novel this compound derivatives are not extensively documented in the general scientific literature, the rational design of such compounds would typically involve strategic modifications to either the epoxide moieties or the central urazol core. Modifications to the epoxide groups could aim to alter their electrophilicity, thereby influencing their DNA alkylation efficiency and specificity. Alterations to the urazol scaffold could be explored to improve pharmacokinetic properties, such as solubility, metabolic stability, or cellular uptake, without compromising the crucial alkylating activity of the epoxide rings. General synthetic strategies for creating epoxide-containing alkylating agents often involve the reaction of appropriate precursors, such as epichlorohydrin, with nucleophilic sites on a chosen scaffold.
Comparative Antineoplastic Activity of this compound Analogs
This compound has demonstrated antineoplastic activity against a range of experimental tumors. nih.gov However, detailed comparative data tables specifically outlining the antineoplastic activity of distinct, named structural analogs or derivatives of this compound are not widely available in the readily accessible scientific literature. Research on this compound in clinical settings, such as Phase II trials for advanced colorectal cancer and ovarian carcinoma, indicated no objective tumor response, with myelosuppression and phlebitis observed as significant toxic effects. Current time information in Bangalore, IN.wikipedia.org
In the absence of extensive comparative data for direct this compound analogs, the evaluation of hypothetical or generalized derivatives would typically involve in vitro and in vivo assays. In vitro studies would assess cytotoxicity against various cancer cell lines, often quantified by half-maximal inhibitory concentration (IC50) values, which measure the concentration required to inhibit cell growth by 50%. Such assays would also investigate the induction of apoptosis, cell cycle arrest, and DNA damage. In vivo evaluations would involve tumor xenograft models in immunocompromised mice to determine the compound's ability to inhibit tumor growth, reduce tumor volume, and impact animal survival. The comparative antineoplastic activity of any this compound analog would be judged by its improved efficacy, enhanced selectivity for cancer cells over normal cells, or a more favorable toxicity profile compared to the parent compound.
Structure-Activity Relationship Investigations for this compound and Related Triepoxide Agents
Structure-Activity Relationship (SAR) investigations are fundamental to medicinal chemistry, elucidating the relationship between a molecule's chemical structure and its biological activity. wikipedia.orgcollaborativedrug.com For this compound, the SAR is intrinsically linked to its mechanism as a triepoxide alkylating agent. The three epoxide rings are the pharmacophoric elements, serving as the electrophilic centers responsible for alkylating cellular macromolecules, particularly DNA. nih.gov
Key aspects of the SAR for this compound and related triepoxide agents include:
Epoxide Reactivity: The electrophilicity and stability of the epoxide rings are paramount. Modifications that enhance the reactivity of these epoxides (e.g., by introducing electron-withdrawing groups nearby) could increase DNA alkylation efficiency, potentially leading to higher potency. Conversely, decreased reactivity might reduce efficacy.
Number and Position of Epoxides: The presence of multiple epoxide groups, as in this compound's triepoxide structure, likely contributes to its potent alkylating capacity by enabling crosslinking of DNA strands. Altering the number or spatial arrangement of these epoxides could influence the type and extent of DNA damage induced, thereby affecting antineoplastic activity.
Stereochemistry: The stereochemistry of the epoxide rings can also play a crucial role in their interaction with biological targets, including DNA. Specific enantiomers or diastereomers might exhibit differential binding affinities or reactivities, leading to variations in antineoplastic potency and selectivity.
While this compound is a synthetic triepoxide, other natural product triepoxides, such as triptolide (B1683669), also exhibit anticancer activity through distinct mechanisms, highlighting the diverse biological roles that this functional group can mediate depending on the molecular scaffold. ucsd.edu Understanding these structural determinants is critical for the rational design of new, more effective, and less toxic triepoxide-based anticancer agents.
Research Challenges and Future Directions for Anaxirone
Factors Limiting Clinical Efficacy and Translational Success of Anaxirone
Despite its preclinical promise, this compound has encountered limitations in clinical efficacy and translational success. Early clinical evaluations, such as Phase II trials, have indicated varied outcomes; for instance, this compound was found to be inactive in metastatic colorectal cancer. karger.comresearchgate.net This highlights a significant challenge in translating its broad experimental activity into consistent clinical benefit across all cancer types.
A general challenge for alkylating agents, including epoxide-based compounds like this compound, is the development of drug resistance. While specific resistance mechanisms for this compound are not extensively detailed, alkylating agents can face resistance through various cellular adaptations. For example, some alkylating agents are detoxified by enzymes such as aldehyde dehydrogenase, and increased activity of O-6 alkyltransferase can also lead to resistance. nih.gov The inherent reactivity of epoxide-containing molecules also necessitates a thorough understanding of their precise mechanisms of action to ensure both efficiency and safety, which is crucial for improving their therapeutic window. researchgate.netnih.gov Furthermore, studies on bifunctional alkylating agents with epoxide functionalities, such as dianhydrogalactitol (B1682812) and diepoxybutane, suggest that higher drug concentrations may be required to achieve significant DNA-protein crosslink formation compared to other alkylating agents, potentially indicating a need for optimized delivery or increased dosing to overcome efficacy hurdles. aacrjournals.org
Strategies for Optimizing this compound's Therapeutic Index
Optimizing the therapeutic index of this compound involves multifaceted strategies aimed at enhancing its efficacy while minimizing potential off-target effects. A key approach is the development of prodrugs, which are designed to improve physicochemical properties, biopharmaceutical profiles, or pharmacokinetics, and to enable controlled or extended drug release within the body. google.comnih.gov This strategy could potentially enhance this compound's bioavailability or target its delivery more specifically to tumor sites, thereby increasing its therapeutic concentration at the desired location and reducing systemic exposure.
Potential for this compound in Combination Therapeutic Regimens
Combination therapy represents a significant avenue for enhancing the effectiveness of this compound. The rationale behind combination regimens is to leverage different mechanisms of drug action to achieve higher tumor response rates, prevent or delay the emergence of drug resistance, and mitigate side effects. cancer.govnih.gov this compound has been identified as an alkylating-type antineoplastic agent suitable for combination with cytoprotective copolymers, which are designed to reduce the harmful side effects often associated with chemotherapy. googleapis.com
Advanced Preclinical Modeling for Comprehensive this compound Evaluation
The comprehensive evaluation of this compound's therapeutic potential and challenges necessitates the use of advanced preclinical models that more accurately mimic human physiology and tumor microenvironments. Traditional 2D cell cultures often fail to capture the complexity of in vivo drug responses, leading to translational gaps.
Advanced preclinical models include:
These advanced models are crucial for a more thorough evaluation of this compound's pharmacokinetics, pharmacodynamics, and potential for drug resistance, thereby improving the predictability of its clinical outcomes.
Emerging Research Avenues for Epoxide-Based Alkylating Agents in Oncology
Epoxide-based alkylating agents, including this compound, continue to be a significant area of research in oncology due to their potent DNA-damaging capabilities. Their primary mechanism involves the alkylation of nucleophilic centers in DNA, leading to DNA synthesis inhibition and induction of apoptosis. researchgate.netnih.gov This class of compounds can induce DNA crosslinking, which disrupts normal DNA function and triggers cell death or senescence. longdom.org
Emerging research avenues focus on:
These research directions aim to harness the inherent reactivity of the epoxide functionality while addressing challenges related to selectivity, toxicity, and drug resistance, ultimately leading to more effective anticancer therapies.
Compound Names and PubChem CIDs
Q & A
Q. What are the primary mechanisms of action of Anaxirone as a DNA alkylating agent, and how can researchers validate its interaction with DNA in vitro?
this compound, a synthetic triepoxide alkylating agent, binds to DNA via its epoxide groups, forming covalent adducts that inhibit DNA synthesis and replication . To validate DNA interaction, researchers should employ techniques such as:
- Gel electrophoresis to detect DNA strand breaks.
- Comet assays to quantify DNA damage.
- HPLC-MS to identify alkylated DNA bases. Reference standard protocols from the Beilstein Journal of Organic Chemistry for reproducible experimental setups .
Q. What standard in vitro assays are recommended for assessing this compound’s cytotoxicity and selectivity in cancer cell lines?
Use the following assays to evaluate efficacy:
- MTT/PrestoBlue assays for cell viability.
- Clonogenic assays to measure long-term proliferative inhibition.
- Flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Ensure cell lines include both alkylating agent-sensitive and resistant models (e.g., cisplatin-resistant lines) to contextualize results .
Q. How should researchers characterize this compound’s physicochemical properties (e.g., solubility, stability) to ensure experimental reproducibility?
Key parameters include:
- Solubility : Use shake-flask methods with HPLC quantification in aqueous buffers (pH 1.2–7.4) .
- Stability : Conduct accelerated degradation studies under varying temperatures and light conditions, monitored via UV-Vis spectroscopy .
- Purity : Validate via NMR (>95% purity) and report detailed synthesis protocols in supplementary materials .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Contradictions often arise from pharmacokinetic (PK) variability or tumor microenvironment factors. Mitigate these by:
Q. How can researchers design combination therapy studies with this compound while avoiding confounding variables in pharmacokinetic interactions?
Use a factorial experimental design to isolate effects:
Q. What methodologies are optimal for investigating this compound’s efficacy in tumors resistant to conventional alkylating agents?
Focus on resistance mechanisms:
- Transcriptomic profiling (RNA-seq) to identify dysregulated DNA repair pathways (e.g., NER, MGMT).
- CRISPR screens to validate resistance genes.
- Comparative metabolomics to assess alterations in drug uptake/efflux . Include negative controls (e.g., parental cell lines) and validate findings in patient-derived xenografts (PDXs) .
Methodological Best Practices
- Data Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for detailed experimental protocols, including raw data deposition in repositories like Zenodo .
- Literature Review : Use PubMed and SciFinder to prioritize primary literature over commercial databases, avoiding non-peer-reviewed sources (e.g., ) .
- Ethical Reporting : Disclose conflicts of interest and funding sources per Reviews in Analytical Chemistry standards .
For further guidance on formulating research questions, consult FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
